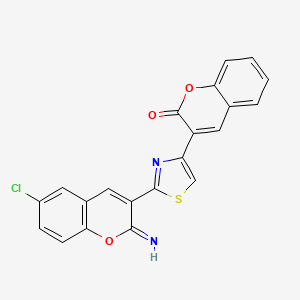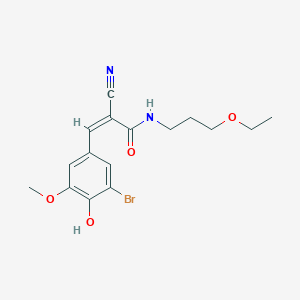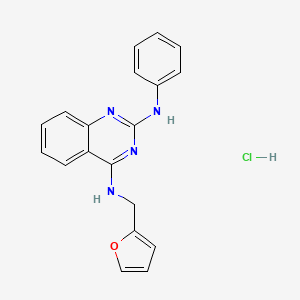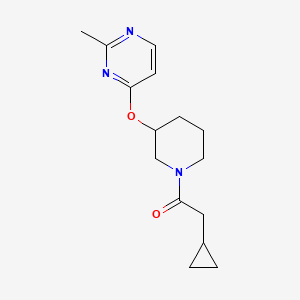
3-(2-(6-chloro-2-imino-2H-chromen-3-yl)thiazol-4-yl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(6-chloro-2-imino-2H-chromen-3-yl)thiazol-4-yl)-2H-chromen-2-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a member of the chromene family and is known for its unique chemical structure and properties.
Mechanism of Action
The mechanism of action of 3-(2-(6-chloro-2-imino-2H-chromen-3-yl)thiazol-4-yl)-2H-chromen-2-one is not fully understood. However, studies have shown that the compound exhibits its anti-cancer and anti-inflammatory properties by targeting specific cellular pathways and proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-(6-chloro-2-imino-2H-chromen-3-yl)thiazol-4-yl)-2H-chromen-2-one have been extensively studied. The compound has been shown to inhibit the growth of cancer cells and reduce inflammation in various animal models. Additionally, the compound has been shown to have a low toxicity profile, making it a promising candidate for further development.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(2-(6-chloro-2-imino-2H-chromen-3-yl)thiazol-4-yl)-2H-chromen-2-one in lab experiments is its unique chemical structure and properties. The compound has been shown to exhibit significant anti-cancer and anti-inflammatory properties, making it a potential candidate for the development of new drugs. However, one of the limitations of using the compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for the research and development of 3-(2-(6-chloro-2-imino-2H-chromen-3-yl)thiazol-4-yl)-2H-chromen-2-one. One of the most promising directions is the development of new drugs based on the compound's unique chemical structure and properties. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential applications in various scientific research fields.
Synthesis Methods
The synthesis of 3-(2-(6-chloro-2-imino-2H-chromen-3-yl)thiazol-4-yl)-2H-chromen-2-one can be achieved through various methods. One of the most commonly used methods involves the reaction between 6-chloro-2-imino-2H-chromene-3-carbaldehyde and 2-thiazolylamine in the presence of a suitable catalyst. The resulting product is then subjected to cyclization to obtain the final compound.
Scientific Research Applications
The unique chemical structure of 3-(2-(6-chloro-2-imino-2H-chromen-3-yl)thiazol-4-yl)-2H-chromen-2-one has led to its potential applications in various scientific research fields. One of the most promising applications of the compound is in the field of medicinal chemistry. Studies have shown that the compound exhibits significant anti-cancer and anti-inflammatory properties, making it a potential candidate for the development of new drugs.
properties
IUPAC Name |
3-[2-(6-chloro-2-iminochromen-3-yl)-1,3-thiazol-4-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11ClN2O3S/c22-13-5-6-18-12(7-13)9-15(19(23)26-18)20-24-16(10-28-20)14-8-11-3-1-2-4-17(11)27-21(14)25/h1-10,23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEUCFFBTCHRTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)C4=CC5=C(C=CC(=C5)Cl)OC4=N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(6-chloro-2-imino-2H-chromen-3-yl)thiazol-4-yl)-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-phenylacrylamide](/img/structure/B2879469.png)

![3-cyclohexyl-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)propanamide](/img/structure/B2879471.png)
![Tert-butyl 6-(aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylate](/img/structure/B2879472.png)

![2-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2879474.png)

![1-({5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)-3,3-dimethylbutan-2-one](/img/structure/B2879477.png)
![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2879478.png)
![(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B2879479.png)
![Ethyl 2-[[2-[1-[2-[(2-fluorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2879482.png)


